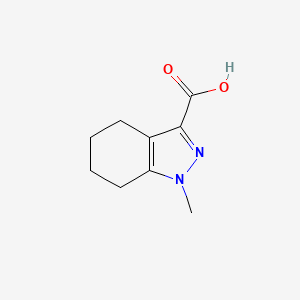

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVDRWFCDKSVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640599 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32286-99-0 | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid starting materials"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the starting materials leading to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research. The synthesis of this and related indazole derivatives is of significant interest due to their wide range of biological activities, including their roles as kinase inhibitors and anti-inflammatory agents.[1]

Introduction to Indazole Synthesis

The indazole core is a versatile scaffold in medicinal chemistry.[1][2] Synthetic strategies for indazole derivatives are diverse, often involving the cyclization of appropriately substituted phenylhydrazines or the reaction of dicarbonyl compounds with hydrazine derivatives.[3][4] For the synthesis of 4,5,6,7-tetrahydro-1H-indazole systems, a common and effective approach involves the condensation of a cyclic β-keto ester with a hydrazine.[5]

This guide will focus on a plausible and well-documented synthetic route to this compound, starting from commercially available cyclohexanone.

Proposed Synthetic Pathway

The most logical synthetic route to this compound involves a three-step sequence starting from cyclohexanone. This pathway is outlined below and is based on established methodologies for the synthesis of related tetrahydroindazole derivatives.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of the target molecule. These protocols are adapted from established procedures for analogous compounds.

Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

This procedure describes the formylation of cyclohexanone to introduce the necessary carboxylate functionality.

Reaction: Cyclohexanone reacts with diethyl carbonate in the presence of a strong base like sodium hydride to form the sodium salt of ethyl 2-oxocyclohexane-1-carboxylate. Acidic workup then provides the desired β-keto ester.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, carefully washed with hexanes) in anhydrous diethyl ether, add a solution of cyclohexanone in diethyl ether dropwise at 0 °C under an inert atmosphere.

-

After the initial reaction subsides, add diethyl carbonate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath and cautiously add ethanol to quench any unreacted sodium hydride.

-

Slowly add water to dissolve the resulting sodium salt.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify to a pH of approximately 5 with a suitable acid (e.g., acetic acid).

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-oxocyclohexane-1-carboxylate.

Synthesis of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This key step involves the cyclization of the β-keto ester with methylhydrazine to form the tetrahydroindazole ring system.

Reaction: Ethyl 2-oxocyclohexane-1-carboxylate undergoes a condensation reaction with methylhydrazine, followed by cyclization, to form the indazole ring.

Experimental Protocol:

-

Dissolve ethyl 2-oxocyclohexane-1-carboxylate in a suitable solvent such as ethanol or acetic acid.

-

Add methylhydrazine to the solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction: The ethyl ester is saponified using a base, followed by acidification to yield the final carboxylic acid product.

Experimental Protocol:

-

Dissolve ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with a suitable acid (e.g., hydrochloric acid).

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of related tetrahydroindazole derivatives, which can be used as a benchmark for the synthesis of the target compound.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanone, Diethyl carbonate | Ethyl 2-oxocyclohexane-1-carboxylate | Diethyl ether | NaH | Reflux | 2 | 60-70 |

| 2 | Ethyl 2-oxocyclohexane-1-carboxylate, Methylhydrazine | Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Ethanol | Acetic acid (catalytic) | Reflux | 4-6 | 75-85 |

| 3 | Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | This compound | Ethanol/Water | NaOH | Reflux | 2-4 | >90 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target molecule.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from cyclohexanone. The presented protocols, adapted from established literature procedures, provide a solid foundation for researchers to produce this valuable intermediate. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product. This guide serves as a practical resource for chemists involved in the synthesis of novel indazole-based compounds for drug discovery and development.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its tetrahydroindazole core represents a "privileged scaffold," known to be a key structural component in a variety of biologically active molecules, particularly kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, a detailed proposed synthesis protocol, and an exploration of the potential biological activities of this compound, with a focus on its relevance in drug discovery programs targeting cancer and central nervous system disorders.[5]

Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be summarized. Further physicochemical properties have been inferred from closely related analogs.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | This compound | - |

| CAS Number | 32286-99-0 | MySkinRecipes |

| Molecular Formula | C₉H₁₂N₂O₂ | MySkinRecipes |

| Molecular Weight | 180.20 g/mol | MySkinRecipes |

| Storage Conditions | 2-8°C, dry seal | MySkinRecipes |

Table 2: Physicochemical Properties of Related Indazole Analogs

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | 254 | - | - |

| Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | - | 405.353 at 760 mmHg | 1.327 |

| 1-Methyl-1H-indazole-3-carboxylic acid | - | Moderate (unspecified) | - |

| 1H-Indazole-3-carboxylic acid | 266-270 (dec.) | 443.7 (Predicted) | 1.506 (Predicted) |

Data for related compounds is provided for comparative purposes. The properties of the title compound are expected to be within a similar range.

Due to the lack of available experimental spectral data for this compound, a predictive analysis based on its structure would be necessary for preliminary characterization.

Proposed Synthesis Protocol

A robust and efficient synthesis of this compound can be proposed based on established methods for indazole synthesis.[6][7] The following multi-step protocol outlines a plausible route starting from cyclohexanone.

2.1. Overall Synthetic Scheme

The proposed synthesis involves a three-step process:

-

Formylation of Cyclohexanone: Introduction of a formyl group at the 2-position of cyclohexanone.

-

Condensation with Methylhydrazine: Reaction of the formylated cyclohexanone with methylhydrazine to form the tetrahydroindazole ring.

-

Carboxylation: Introduction of the carboxylic acid group at the 3-position of the indazole ring.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 2-(hydroxymethylene)cyclohexan-1-one

-

Materials: Cyclohexanone, ethyl formate, sodium methoxide, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of cyclohexanone and ethyl formate in diethyl ether dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(hydroxymethylene)cyclohexan-1-one.

-

Step 2: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole

-

Materials: 2-(hydroxymethylene)cyclohexan-1-one, methylhydrazine, ethanol.

-

Procedure:

-

Dissolve 2-(hydroxymethylene)cyclohexan-1-one in ethanol in a round-bottom flask.

-

Add methylhydrazine to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Methyl-4,5,6,7-tetrahydro-1H-indazole.

-

Step 3: Synthesis of this compound

-

Materials: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF), carbon dioxide (dry ice).

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-Methyl-4,5,6,7-tetrahydro-1H-indazole in dry THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture.

-

Stir the mixture at -78°C for 1 hour.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the aqueous layer.

-

Wash the organic layer with water.

-

Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield the final product, this compound. Further purification can be achieved by recrystallization.

-

2.3. Experimental Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Biological Activity and Drug Development Potential

The indazole scaffold is a well-established pharmacophore in numerous therapeutic agents.[8][9] Specifically, the tetrahydroindazole core has been identified as a promising foundation for the development of potent and selective kinase inhibitors.[1][2][3][4]

3.1. Kinase Inhibition

Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The tetrahydroindazole scaffold has been successfully employed in the design of inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-2 Inducible T-cell Kinase (ITK).[1][2][3]

-

CDK2 Inhibition: CDK2, in complex with cyclins, plays a pivotal role in cell cycle progression. Inhibitors of CDK2 are being actively investigated as anti-cancer therapeutics. The tetrahydroindazole structure can be tailored to fit into the ATP-binding pocket of CDK2, thereby blocking its activity and halting cell proliferation.[1][3]

-

ITK Inhibition: ITK is a key enzyme in the T-cell signaling pathway. Selective ITK inhibitors are being developed for the treatment of autoimmune and inflammatory diseases. The tetrahydroindazole core has been evolved to yield potent and selective ITK inhibitors with favorable pharmaceutical properties.[2]

Given this precedent, it is highly probable that this compound and its derivatives could exhibit inhibitory activity against various kinases. The methyl group at the 1-position and the carboxylic acid at the 3-position provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[10]

3.2. Signaling Pathway

The general mechanism of action for a kinase inhibitor involves blocking the phosphorylation of downstream substrate proteins, thereby interrupting a signaling cascade that promotes disease progression.

Caption: Inhibition of a kinase signaling cascade by the compound.

Conclusion

This compound is a molecule with considerable potential in the field of drug discovery. While comprehensive experimental data is currently limited, its structural similarity to known kinase inhibitors suggests a promising avenue for the development of novel therapeutics. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the systematic evaluation of its activity against a panel of kinases to fully elucidate its therapeutic potential.

References

- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted spectroscopic characteristics based on data from closely related analogues, including 1-methyl-1H-indazole-3-carboxylic acid and 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This guide presents tabulated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. Furthermore, it includes visualizations of key experimental workflows to aid in the practical application of this information.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂N₂O₂

-

Molecular Weight: 180.20 g/mol

-

CAS Number: Not available

The structure consists of a 4,5,6,7-tetrahydro-1H-indazole core, methylated at the N1 position of the pyrazole ring, with a carboxylic acid group at the C3 position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.5 | br s | 1H | -COOH | The chemical shift of the carboxylic acid proton is concentration and solvent-dependent and may be broad. Disappears upon D₂O exchange.[1] |

| ~3.90 | s | 3H | N-CH₃ | The singlet corresponds to the methyl group attached to the nitrogen atom of the indazole ring. |

| ~2.60 | t | 2H | C4-H₂ | Triplet signal for the methylene protons adjacent to the pyrazole ring. |

| ~2.40 | t | 2H | C7-H₂ | Triplet signal for the other methylene protons adjacent to the pyrazole ring. |

| ~1.70 | m | 4H | C5-H₂, C6-H₂ | Multiplet for the two central methylene groups of the cyclohexene ring, likely overlapping. |

¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165.0 | -COOH | The carbonyl carbon of the carboxylic acid typically appears in this downfield region.[1] |

| ~145.0 | C3 | The carbon atom of the pyrazole ring attached to the carboxylic acid. |

| ~140.0 | C7a | The quaternary carbon atom of the pyrazole ring fused to the cyclohexene ring. |

| ~115.0 | C3a | The other quaternary carbon atom of the pyrazole ring. |

| ~35.0 | N-CH₃ | The carbon of the N-methyl group. |

| ~25.0, ~23.0, ~22.0, ~21.0 | C4, C5, C6, C7 | The four sp³ hybridized carbons of the tetrahydro ring are expected in this region. The exact shifts would require experimental confirmation. |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H stretch | A very broad absorption characteristic of the hydrogen-bonded carboxylic acid O-H group.[1] |

| 2930-2850 | C-H stretch | Aliphatic C-H stretching from the methyl and tetrahydro ring methylene groups. |

| ~1710 | C=O stretch | Strong absorption for the carbonyl group of the carboxylic acid, typically observed for dimeric forms.[1] |

| ~1600 | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the indazole ring. |

| ~1450 | C-H bend | Bending vibrations for the methylene and methyl groups. |

| ~1250 | C-O stretch | Stretching vibration of the carbon-oxygen single bond of the carboxylic acid. |

Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 180.09 | [M]⁺ | Predicted exact mass for the molecular ion. |

| 163.08 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 135.09 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices and information from related literature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum. The -COOH peak should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS).

-

Acquisition:

-

Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

-

Acquire data in both positive and negative ion modes to observe the molecular ion and key fragments.

-

Visualization of Workflows

General Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of the target compound.

NMR Data Acquisition and Processing

Caption: A detailed workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for this compound. While direct experimental data is not yet widely available, the information presented here, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers in the identification, characterization, and further development of this and related compounds. It is recommended that this predicted data be confirmed experimentally when a pure sample of the target compound becomes available.

References

Unveiling the Solid-State Architecture: A Crystallographic Analysis of 1-Methyl-1H-indazole-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following analysis details the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid , a structurally related analog to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Despite extensive searches, publicly available crystallographic data for the target compound, this compound (CAS 32286-99-0), could not be located. The data presented herein for its non-hydrogenated counterpart provides valuable insight into the experimental methodologies and potential solid-state behavior relevant to this class of compounds.

This technical guide offers a comprehensive overview of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid. The information is tailored for researchers and professionals in drug development, providing a detailed look at the molecule's three-dimensional arrangement and the experimental protocols used for its determination.

Quantitative Crystallographic Data

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid was determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| α (°) | 90 |

| β (°) | 93.10 (3) |

| γ (°) | 90 |

| Volume (ų) | 1672.7 (6) |

| Z | 8 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.058 |

| Weighted R-factor (wR(F²)) | 0.143 |

| Goodness-of-fit (S) | 1.00 |

Table 2: Data Collection and Refinement Statistics [1]

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| Absorption Correction | ψ scan |

| Measured Reflections | 3273 |

| Independent Reflections | 3032 |

| Reflections with I > 2σ(I) | 1955 |

| R_int | 0.0225 |

Molecular Structure and Interactions

The asymmetric unit of 1-Methyl-1H-indazole-3-carboxylic acid contains two independent molecules.[1] In the crystal, these molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds.[1] A C—H⋯O interaction is also observed, contributing to the stability of the crystal packing.[1]

Experimental Protocols

The determination of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid involved the following key experimental steps:

3.1. Crystallization

Single crystals of the compound were obtained by the slow evaporation of a petroleum/methanol solution.[1]

3.2. X-ray Data Collection

A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] The data were collected at a temperature of 293(2) K using Mo Kα radiation.[1] An absorption correction was applied using the ψ scan method.[1]

3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

4.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

References

The Rising Therapeutic Potential of Substituted Tetrahydroindazoles: A Technical Overview of Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties of substituted tetrahydroindazole derivatives. It consolidates quantitative data from recent studies, details key experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer and Enzyme Inhibitory Activity

Substituted tetrahydroindazoles have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Several tetrahydroindazole analogues have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine synthesis pathway.[1][2] Inhibition of DHODH leads to reduced cancer cell growth and viability.[1]

Quantitative Data: DHODH Inhibitory Activity

| Compound | Ar1 Substituent | IC50 (nM)[1] |

| (R)-HZ00 | Pyridyl | >1000 |

| 28 | 5-methylpyridyl | 55 |

| 29 | 4-methylpyridyl | 34 |

| 30 | 4-CF3-pyridyl | 15 |

| 31 | 4-Cl-pyridyl | 29 |

| 32 | 4-Br-pyridyl | 26 |

| 33 | 4-F-pyridyl | 31 |

| 34 | 4,5-dimethylpyridyl | 25 |

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Tetrahydroindazole derivatives have also been identified as inhibitors of CDK2/cyclin complexes, which are key regulators of the cell cycle.[3][4] Overactivity of CDKs is a hallmark of many cancers.[5] Analogues have shown improved binding affinity and inhibitory activity against CDK2/cyclin A1, E, and O compared to initial screening hits.[3]

Quantitative Data: CDK2/Cyclin A Inhibitory Activity

| Compound | Ki (µM)[3] |

| 3 (Screening Hit) | 2.3 |

| 53 | 0.7 |

| 59 | 0.8 |

Anticancer Activity Against Various Cell Lines

The cytotoxic effects of novel indazole derivatives have been evaluated against a range of human cancer cell lines, demonstrating potent activity.[6]

Quantitative Data: Anticancer Activity (IC50 in µM)

| Compound | A549 (Lung)[6] | MCF7 (Breast)[6] | A375 (Melanoma)[6] | HT-29 (Colon)[6] |

| 13a | 0.012±0.0011 | 0.010±0.0042 | 0.015±0.0014 | 0.011±0.0013 |

| 13b | 0.021±0.0015 | 0.018±0.0016 | 0.025±0.0019 | 0.019±0.0014 |

| 13e | 0.041±0.0021 | 0.038±0.0025 | 0.043±0.0028 | 0.035±0.0026 |

| 13g | 0.019±0.0014 | 0.015±0.0012 | 0.018±0.0015 | 0.016±0.0011 |

| 13h | 0.025±0.0018 | 0.021±0.0017 | 0.029±0.0021 | 0.022±0.0016 |

| 13j | 0.015±0.0012 | 0.011±0.0009 | 0.019±0.0013 | 0.013±0.0010 |

| Combretastatin-A4 | 0.11±0.02 | 0.93±0.034 | 0.15±0.04 | 0.12±0.03 |

Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Tetrahydroindazole derivatives have demonstrated promising antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei |

| 1d | 6.25[7] | 6.25[7] | 12.5[7] | 12.5[7] | 25[7] | 12.5[7] |

| 1h | 3.125[7] | 6.25[7] | 6.25[7] | 6.25[7] | 12.5[7] | 6.25[7] |

| 2b | 6.25[7] | 6.25[7] | 12.5[7] | 12.5[7] | 25[7] | 12.5[7] |

| 2h | 3.125[7] | 6.25[7] | 6.25[7] | 6.25[7] | 12.5[7] | 6.25[7] |

| 3d | 6.25[7] | 3.125[7] | 6.25[7] | 6.25[7] | 12.5[7] | 6.25[7] |

| Ampicillin | 6.25[7] | 12.5[7] | 6.25[7] | 6.25[7] | - | - |

| Ciprofloxacin | 6.25[7] | 6.25[7] | 3.125[7] | 3.125[7] | - | - |

| Fluconazole | - | - | - | - | 6.25[7] | 50[7] |

Anti-inflammatory Activity

Indazole and its derivatives have shown significant anti-inflammatory properties.[8] Their mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.[8][9]

Quantitative Data: In-vivo Anti-inflammatory Activity

| Treatment (100 mg/kg) | % Inhibition of Paw Edema after 3h[8] |

| Indazole | 52.3 |

| 5-Aminoindazole | 55.4 |

| 6-Nitroindazole | 58.5 |

| Indomethacin (10 mg/kg) | 64.6 |

Experimental Protocols

General Synthesis of Substituted Tetrahydroindazoles

A common method for the synthesis of the tetrahydroindazole core involves the reaction of a cyclohexanedione with a substituted phenylhydrazine.[1] The resulting 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can then be further modified, for example, through reductive amination followed by amide coupling with various carboxylic acids to produce a library of derivatives.[1]

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12][13]

-

Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroindazole derivatives and incubate for a further 24-48 hours.[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[11]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] The absorbance is proportional to the number of viable cells.

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14][15]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In-vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[8][16][17][18]

-

Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the tetrahydroindazole derivatives.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[16]

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[16]

-

Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[16]

Visualizations

Signaling Pathway

Caption: DHODH Inhibition by Tetrahydroindazole Derivatives.

Experimental Workflow

Caption: General Experimental Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arabjchem.org [arabjchem.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay [protocols.io]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid and Related Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in organic solvents. Extensive searches for quantitative solubility data for this specific compound have not yielded specific experimental results. This indicates a potential data gap in the publicly available scientific literature. However, to provide valuable insights for researchers, this document summarizes the available solubility information for structurally related compounds and presents a generalized experimental protocol for determining solubility.

Solubility Data for Related Indazole Carboxylic Acid Derivatives

While specific data for this compound is not available, qualitative and predicted solubility information for closely related analogues can offer initial guidance. The following table summarizes the available data for these related compounds. It is crucial to note that these values are for different molecules and should be used as estimations only.

| Compound Name | Solvent | Solubility | Data Type |

| 1-Methylindazole-3-carboxylic acid | DMSO | Soluble | Qualitative |

| 1-Methylindazole-3-carboxylic acid | Methanol | Soluble | Qualitative |

| 1-Methylindazole-3-carboxylic acid | Water | Insoluble | Qualitative |

| 1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | Water | 712.61 mg/L | Predicted[1] |

It is imperative to experimentally determine the solubility of this compound for any research or development application.

General Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound in various organic solvents using the shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., this compound)

-

A range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a specific speed and temperature.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

"physical and chemical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No: 32286-99-0) is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, it serves as a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological activities, particularly in the context of kinase inhibition. Due to the limited availability of experimental data for this specific molecule, some information presented is based on predictions and data from structurally related compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a tetrahydroindazole moiety, which is a partially saturated bicyclic system composed of a fused pyrazole and cyclohexane ring, with a methyl group at the 1-position of the indazole ring and a carboxylic acid group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32286-99-0 | |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Boiling Point (Predicted) | 378.2 ± 42.0 °C at 760 mmHg | - |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis is a two-step process involving the formation of the tetrahydroindazole ring system followed by N-methylation.

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

A common method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

-

Materials: Cyclohexane-1,3-dione, triethylamine, hydrazine hydrate, ethanol, diethyl oxalate.

-

Procedure:

-

To a solution of cyclohexane-1,3-dione in ethanol, add triethylamine and diethyl oxalate.

-

Stir the mixture at room temperature for 24 hours.

-

Add hydrazine hydrate to the reaction mixture and reflux for 12 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

-

Step 2: N-Methylation and Hydrolysis

The N-methylation of the indazole ring can be achieved using a suitable methylating agent, followed by hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, sodium hydride (NaH), dimethylformamide (DMF), methyl iodide (CH₃I), lithium hydroxide (LiOH), water, tetrahydrofuran (THF).

-

Procedure:

-

To a solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the crude ester in a mixture of THF and water, and add lithium hydroxide.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Dry the organic layer and remove the solvent to yield this compound.

-

The final product can be purified by recrystallization.

-

Characterization

Due to the lack of experimental data, the following are predicted spectral characteristics based on the structure of the molecule.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the methyl group protons (singlet, ~3.8-4.0 ppm), methylene protons of the cyclohexene ring (multiplets, ~1.7-2.8 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Signals for the methyl carbon, the four distinct methylene carbons of the cyclohexene ring, the carbons of the pyrazole ring, and the carboxylic acid carbonyl carbon. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch of the carboxylic acid (~1700), C=N and C=C stretches of the indazole ring, and C-H stretches. |

| Mass Spec (m/z) | Molecular ion peak [M]+ at approximately 180.20. |

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[2] Many indazole derivatives have shown potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[3][4]

Hypothesized Mechanism of Action: Kinase Inhibition

Given its structural similarity to known kinase inhibitors, it is hypothesized that this compound could function as a kinase inhibitor. The indazole ring can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The substituents on the indazole core, including the N-methyl and the 3-carboxylic acid groups, would modulate the binding affinity and selectivity for specific kinases.

One potential target class for indazole derivatives is the p21-activated kinases (PAKs). Aberrant activation of PAK1 is implicated in tumor progression, making it a promising target for anticancer drug discovery.[4]

Illustrative Signaling Pathway: PAK1 Signaling

The following diagram illustrates a simplified representation of the p21-activated kinase 1 (PAK1) signaling pathway, a potential target for indazole-based inhibitors.

Experimental Workflows

Kinase Inhibition Assay Workflow

To evaluate the potential kinase inhibitory activity of this compound, a standard in vitro kinase assay can be performed.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. While there is a notable lack of specific experimental data for this compound, its structural features suggest it is a valuable tool for medicinal chemists. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential in drug discovery and development. The proposed synthetic route and hypothesized mechanism of action provide a foundation for future investigations into this and related compounds.

References

Putative Mechanism of Action of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not currently available in peer-reviewed literature. This guide synthesizes findings from studies on structurally related tetrahydroindazole and indazole-3-carboxamide derivatives to propose potential mechanisms of action. The information presented herein should be considered theoretical and serve as a foundation for future experimental validation.

Executive Summary

This compound belongs to a class of compounds, the indazole derivatives, that have demonstrated a wide array of pharmacological activities. While the specific molecular targets of this compound have not been definitively identified, research on analogous structures strongly suggests potential activity as a modulator of protein kinases, ion channels, and sigma receptors. This document outlines these putative mechanisms of action, providing available quantitative data from related compounds and detailing relevant experimental protocols to guide further investigation.

Proposed Mechanisms of Action

Based on the pharmacological activities of structurally similar compounds, the primary putative mechanisms of action for this compound can be categorized as:

-

Kinase Inhibition: Targeting key enzymes in cellular signaling cascades.

-

Ion Channel Modulation: Regulating the influx of ions across cell membranes.

-

Sigma Receptor Binding: Interacting with enigmatic but therapeutically relevant sigma receptors.

Protein Kinase Inhibition

The tetrahydroindazole scaffold is a privileged structure in the development of protein kinase inhibitors. Several studies have identified derivatives with potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

2.1.1 Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Derivatives of a 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold have been identified as inhibitors of CDK2/cyclin A complexes.[1] These compounds are thought to interact with the intact CDK2/cyclin complex at a site distinct from the ATP-binding pocket.[1]

Quantitative Data for Related CDK2 Inhibitors:

| Compound ID | Target | Assay Type | Ki (μM) | Reference |

| 3 | CDK2/cyclin A | Enzyme Inhibition | 2.3 | [1] |

| 53 | CDK2/cyclin A | Enzyme Inhibition | 0.8 | [1] |

| 59 | CDK2/cyclin A | Enzyme Inhibition | 0.7 | [1] |

Experimental Protocol: CDK2/cyclin A Kinase Inhibition Assay

A typical experimental workflow to assess CDK2 inhibition is as follows:

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. Based on available structural data and structure-activity relationships of analogous compounds, this document explores two primary target classes: bacterial Polyphosphate Kinase 2 (PPK2) and human Sigma receptors (σ1 and σ2). This guide consolidates quantitative data for structurally related compounds, details relevant experimental protocols for target validation, and presents key signaling pathways and experimental workflows through structured diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this indazole derivative.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities. While direct experimental data on the specific therapeutic targets of this molecule are limited, strong inferences can be drawn from the activities of structurally similar compounds. This guide focuses on two promising areas of therapeutic intervention: the inhibition of bacterial Polyphosphate Kinase 2 (PPK2), a key enzyme in bacterial virulence and survival, and the modulation of human Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are implicated in a variety of central nervous system (CNS) disorders and cancer.

Potential Therapeutic Target 1: Bacterial Polyphosphate Kinase 2 (PPK2)

The primary evidence for PPK2 as a potential target comes from the crystal structure of a closely related analog, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, in complex with Pseudomonas aeruginosa PPK2 (PDB ID: 6SZG). This suggests that the tetrahydroindazole core is a viable scaffold for engaging the active site of this bacterial enzyme.

PPK2 is involved in the synthesis of inorganic polyphosphate (polyP), a crucial molecule for bacterial stress response, biofilm formation, and virulence.[1][2] Inhibition of PPK2 has been shown to attenuate the virulence of pathogenic bacteria like Pseudomonas aeruginosa, making it an attractive target for the development of novel anti-infective agents.[1][3]

Quantitative Data for Related PPK2 Inhibitors

While specific inhibitory concentrations for this compound against PPK2 are not publicly available, the following table summarizes data for other reported PPK2 inhibitors to provide context for potential potency.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Gallein | P. aeruginosa PPK1, PPK2A, PPK2B, PPK2C | Low-micromolar | [3] |

| NSC 9037 | M. tuberculosis PPK2 | ~5 | [4] |

Experimental Protocols

This protocol is adapted from methodologies used to characterize PPK2 inhibitors.[5][6]

Objective: To determine the in vitro inhibitory activity of this compound against Pseudomonas aeruginosa PPK2.

Materials:

-

Recombinantly expressed and purified P. aeruginosa PPK2 enzyme.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 40 mM (NH4)2SO4, 10 mM KCl.

-

Substrates: Adenosine diphosphate (ADP), inorganic polyphosphate (polyP; e.g., PolyP17).

-

Test compound: this compound dissolved in DMSO.

-

ATP detection reagent (e.g., luciferase/luciferin-based assay kit).

-

96-well microplates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.

-

In a 96-well plate, add the following to each well:

-

PPK2 enzyme (final concentration, e.g., 1 µM).

-

Test compound at various concentrations or vehicle control (DMSO).

-

PolyP (final concentration, e.g., 10 µM).

-

-

Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.

-

Initiate the reaction by adding ADP (final concentration, e.g., 10 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction and measure the amount of ATP produced using a luciferase-based ATP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling and Workflow Diagrams

Potential Therapeutic Target 2: Human Sigma Receptors (σ1 and σ2)

Several studies have demonstrated that tetrahydroindazole derivatives can act as potent and selective ligands for both σ1 and σ2 receptors.[7][8][9][10] These receptors are involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in CNS disorders (such as depression, anxiety, and neurodegenerative diseases) and cancer.[7][11]

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. The σ2 receptor, identified as TMEM97, is overexpressed in proliferating tumor cells and is implicated in cell survival and death pathways.[11]

Structure-Activity Relationship (SAR) of Related Tetrahydroindazole Ligands

The following tables summarize the binding affinities of a series of tetrahydroindazole-based ligands for σ1 and σ2 receptors. This data provides insights into the structural requirements for receptor binding and can help predict the potential activity of this compound. The core structure of the analogs is a tetrahydroindazole-3-carboxamide.

Table 1: Binding Affinities of Tetrahydroindazole Analogs for σ1 and σ2 Receptors [9]

| Compound ID | R Group (Amide) | σ1 Ki (nM) | σ2 Ki (nM) |

| 7a | N,N-dimethyl | 1576 | 2193 |

| 7b | Piperidine | >10,000 | 1019 |

| 7c | 4-Methylpiperidine | >10,000 | 839 |

| 7d | 4-Hydroxypiperidine | 872 | 612 |

Table 2: Binding Affinities of C5-Substituted Tetrahydroindazole Analogs for σ2 Receptors [7][8]

| Compound ID | C5-Substituent | σ2 Ki (nM) | σ1 Ki (nM) |

| 7g | 4-Fluorobenzylamino | 243 | >10,000 |

| 7l | 2-(4-Fluorophenyl)ethylamino | 32 | >10,000 |

| 7m | 3-(4-Fluorophenyl)propylamino | 20 | >10,000 |

| 7t | 2-(4-(Dimethylamino)phenyl)ethylamino | 16 | >10,000 |

Note: The N1 position of these analogs is substituted with a propyl group, not a methyl group as in the compound of interest.

The SAR data suggests that modifications at the C3-carboxamide and C5 positions of the tetrahydroindazole ring significantly influence binding affinity and selectivity for σ1 and σ2 receptors. The presence of a basic amine at the C5 position appears to enhance σ2 selectivity. The N1-methyl group in this compound may influence the orientation of the molecule within the binding pocket of these receptors.

Experimental Protocols

This protocol is based on established methods for determining the binding affinity of compounds to σ1 and σ2 receptors.[12][13][14]

Objective: To determine the in vitro binding affinity (Ki) of this compound for human σ1 and σ2 receptors.

Materials:

-

Membrane preparations from cells expressing human σ1 or σ2 receptors (e.g., guinea pig liver membranes for σ1, rat liver membranes for σ2).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligands:

-

For σ1: --INVALID-LINK---pentazocine.

-

For σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG).

-

-

Non-specific binding determinant: Haloperidol (for σ1) or DTG (for σ2).

-

Masking agent for σ2 assay: (+)-pentazocine to block binding of [³H]DTG to σ1 receptors.

-

Test compound: this compound dissolved in DMSO.

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

For σ1 Receptor Assay:

-

In test tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound.

-

For determining non-specific binding, use a saturating concentration of haloperidol (e.g., 10 µM) instead of the test compound.

-

Incubate at 37°C for 90 minutes.

-

-

For σ2 Receptor Assay:

-

In test tubes, combine the membrane preparation, [³H]DTG (e.g., 5 nM), (+)-pentazocine (to mask σ1 sites, e.g., 100 nM), and varying concentrations of the test compound.

-

For determining non-specific binding, use a saturating concentration of DTG (e.g., 10 µM).

-

Incubate at room temperature for 120 minutes.

-

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Signaling and Workflow Diagrams

Conclusion

Based on the available evidence from structurally related analogs, this compound presents as a promising scaffold for targeting bacterial PPK2 and human σ1 and σ2 receptors. The inhibition of PPK2 offers a potential avenue for the development of novel antibacterial agents with anti-virulence properties. The modulation of Sigma receptors suggests therapeutic potential in the fields of oncology and neurology.

Further investigation is required to empirically determine the binding affinities and functional activities of this compound against these targets. The experimental protocols and workflows detailed in this guide provide a robust framework for such validation studies. The quantitative data from analogous compounds serve as a valuable benchmark for these future investigations. This technical guide aims to facilitate further research into the therapeutic applications of this and related indazole derivatives.

References

- 1. A Dual-Specificity Inhibitor Targets Polyphosphate Kinase 1 and 2 Enzymes To Attenuate Virulence of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Polyphosphate Kinases in the Fight against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Polyphosphate Kinase 2 (PPK2) Enzymes: Structure, Function, and Roles in Bacterial Physiology and Virulence [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

The Tetrahydro-1H-Indazole Scaffold: A Journey from Discovery to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. One such scaffold that has garnered significant attention is the 1H-indazole nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[1] Its partially saturated analogue, the 4,5,6,7-tetrahydro-1H-indazole core, offers a unique three-dimensional architecture that has proven to be a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of tetrahydro-1H-indazole compounds. It further delves into their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to provide a thorough resource for professionals in drug development.

The Genesis of a Scaffold: Early Discovery and Synthesis

The parent compound, 4,5,6,7-tetrahydro-1H-indazole, was first described in the early 1960s.[2] A foundational and still relevant synthesis was detailed in Organic Syntheses, which involves a two-step process starting from cyclohexanone.[3][4] This classical synthesis first involves a condensation reaction between cyclohexanone and ethyl formate to yield 2-hydroxymethylenecyclohexanone.[4] Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of 4,5,6,7-tetrahydro-1H-indazole.[4]

Over the decades, synthetic strategies have evolved to allow for the creation of a diverse library of substituted tetrahydro-1H-indazole derivatives. A common modern approach involves the acylation of a protected cyclohexanone derivative, followed by cyclization with a substituted hydrazine.[5] This method provides a versatile entry point for introducing various substituents onto the indazole core, which is crucial for tuning the molecule's biological activity.[5]

General Synthetic Workflow

The following diagram illustrates a generalized modern synthetic workflow for preparing substituted tetrahydro-1H-indazole derivatives.

Caption: A generalized workflow for the synthesis of bioactive tetrahydro-1H-indazole derivatives.

The Emergence of Biological Activity: From Serendipity to Targeted Design

While the core structure was known for some time, the therapeutic potential of tetrahydro-1H-indazole derivatives came into focus more recently. Initial investigations into the biological activities of a class of tetrahydroindazoles led to the serendipitous discovery of a compound with moderate inhibitory activity at the sigma-1 receptor.[5] This finding sparked a more systematic exploration of the structure-activity relationships (SAR) within this chemical series.

Targeting the Sigma Receptors

The sigma-1 receptor is implicated in a variety of central nervous system (CNS) disorders, making it an attractive therapeutic target.[5] Medicinal chemistry efforts have led to the development of potent and selective tetrahydro-1H-indazole-based ligands for the sigma-1 receptor.[5] These compounds are being investigated as potential treatments for neurological diseases and cancer.[5] Furthermore, modifications to the scaffold have also yielded compounds with high potency and selectivity for the sigma-2 receptor, highlighting the versatility of this molecular framework.[6]

Kinase Inhibition: A New Frontier

The indazole scaffold is a key component in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[7] This has inspired researchers to explore tetrahydro-1H-indazole derivatives as potential kinase inhibitors. Notably, a high-throughput screen identified a substituted tetrahydro-1H-indazole as an inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin A.[8] Subsequent optimization of this hit compound led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[8] The dysregulation of CDK2 activity is a hallmark of many cancers, making these compounds promising leads for oncology drug development.[8] Derivatives of the 1H-indazole scaffold have also shown inhibitory activity against other kinases, including fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2).[1][9]

Logical Progression of Discovery

The journey from the basic scaffold to highly potent and selective drug candidates can be visualized as a logical progression of chemical modification and biological evaluation.

Caption: Logical progression from the core tetrahydro-1H-indazole scaffold to potential drug candidates.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the parent tetrahydro-1H-indazole and representative bioactive derivatives.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-indazole [2]

| Property | Value |

| CAS Number | 2305-79-5 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Melting Point | 80-84 °C |

| Boiling Point | 140-142 °C (at 2 mmHg) |

Table 2: Spectroscopic Data for a Representative Tetrahydro-1H-indazole Derivative [5] (N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide)

| Data Type | Key Signals |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.90 (td, J = 7.0, 1.1 Hz, 2H), 3.77 – 3.63 (m, 4H), 2.70 – 2.65 (m, 3H), 2.53 – 2.38 (m, 3H), 1.80 (q, J = 7.3 Hz, 2H), 1.55 (d, J = 7.8 Hz, 2H), 0.90 (t, J = 7.4 Hz, 3H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 207.5, 163.9, 142.6, 138.0, 116.5, 77.2, 77.0, 76.7, 60.8, 55.4, 50.7, 25.8, 24.8, 23.5, 21.1, 11.2 |

| LCMS (ESI) | m/z: [M + H]⁺ 250.24 |

Table 3: Biological Activity of Selected Tetrahydro-1H-indazole Derivatives

| Compound ID | Target | Activity (IC₅₀) | Reference |

| 82a | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [1] |

| 106 | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM | [1] |

| 109 | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | [1] |

| 53 | CDK2/cyclin A1, E, O | 2- to 10-fold improvement over hit | [8] |

| 59 | CDK2/cyclin A1, E, O | 2- to 10-fold improvement over hit | [8] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key tetrahydro-1H-indazole intermediates and final compounds, adapted from the literature.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole[4]

A. 2-Hydroxymethylenecyclohexanone In a 5-liter, three-necked flask fitted with a stirrer, a dropping funnel, and a condenser, a solution of sodium ethoxide is prepared from 115 g (5 gram atoms) of sodium and 1.5 liters of absolute ethanol. The solution is cooled to 0–5°C, and a mixture of 490 g (5 moles) of cyclohexanone and 444 g (6 moles) of ethyl formate is added with stirring over a period of 1 hour. The mixture is stirred for an additional 4 hours at room temperature and then allowed to stand overnight. The resulting thick paste is diluted with 2 liters of ether, and the sodium salt of 2-hydroxymethylenecyclohexanone is collected by suction filtration. The solid is washed with ether and air-dried. The yield is 590–610 g (80–83%).

B. 4,5,6,7-Tetrahydro-1H-indazole A solution of 63 g (0.5 mole) of 2-hydroxymethylenecyclohexanone in 500 ml of methanol in a 2-liter beaker is treated with 25 ml (0.5 mole) of hydrazine hydrate in small portions. After standing for 30 minutes, the mixture is concentrated by warming under reduced pressure on a steam bath. To aid in removing water, 100 ml of ethanol is added, and the mixture is again concentrated under reduced pressure. The residue is dissolved in about 100 ml of hot petroleum ether (b.p. 60–70°C). After cooling in an ice bath for 1 hour, the solid that separates is collected by suction filtration and washed with a small amount of cold petroleum ether. The crude 4,5,6,7-tetrahydro-1H-indazole melts at 79–80°C and weighs 58–60 g.

Protocol 2: Synthesis of a Substituted Tetrahydro-1H-indazole Derivative[5]

A. Ethyl 1'-propyl-1',4',6',7'-tetrahydrospiro[[3][5]dioxolane-2,5'-indazole]-3'-carboxylate (3) To a solution of ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)-2-oxoacetate (2) (8.7 g) in ethanol, propylhydrazine is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is purified by silica gel chromatography (0–60% EtOAc in Hexanes) to give the product as a thick oil (3.3 g, 82% yield).

B. 1'-propyl-1',4',6',7'-tetrahydrospiro[[3][5]dioxolane-2,5'-indazole]-3'-carboxylic acid (4) The ester (3) is hydrolyzed using aqueous NaOH in ethanol. The ethanol is evaporated, and the aqueous mixture is washed with diethyl ether. The pH of the aqueous layer is adjusted to 5–6 with 1N HCl. The aqueous layer is then extracted with EtOAc (3x). The combined organic extract is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product as an off-white solid (2.5 g, 84% yield).